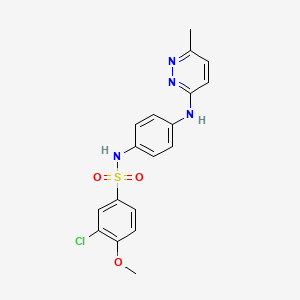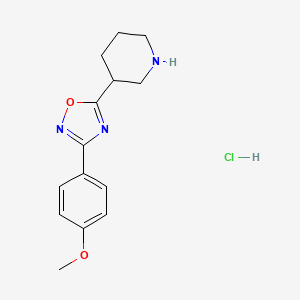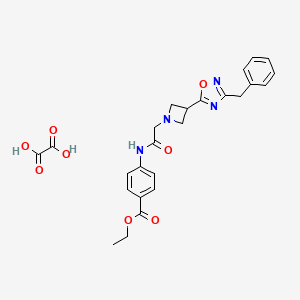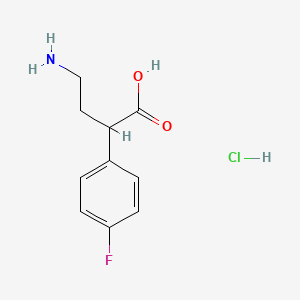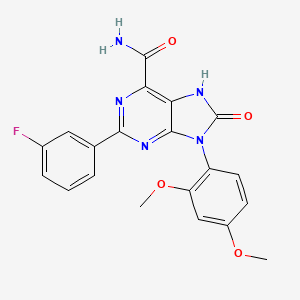![molecular formula C8H16ClNO2 B2541485 9-Azabicyclo[4.2.1]nonan-2,5-diol; Hydrochlorid CAS No. 2287261-10-1](/img/structure/B2541485.png)
9-Azabicyclo[4.2.1]nonan-2,5-diol; Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Azabicyclo[4.2.1]nonane-2,5-diol;hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67. The purity is usually 95%.
BenchChem offers high-quality 9-Azabicyclo[4.2.1]nonane-2,5-diol;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Azabicyclo[4.2.1]nonane-2,5-diol;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Die Verbindung wird bei der Synthese neuer funktionell substituierter 9-Azabicyclo[4.2.1]nona-2,4,7-triene verwendet . Die Reaktion wird durch Cobalt (I) katalysiert und führt zur Bildung bisher nicht beschriebener, aber vielversprechender 9-Azabicyclo[4.2.1]nona-2,4,7-triene .
Medizinische Chemie
9-Azabicyclo[4.2.1]nonan-Derivate werden wegen ihrer ausgeprägten biologischen Aktivität und ihres hohen pharmakologischen Potenzials untersucht . Sie sind wichtige strukturelle Bestandteile mehrerer wichtiger natürlicher und synthetischer Alkaloide .
Behandlung neurologischer Erkrankungen
Verschiedene Analoga, die den 9-Azabicyclo[4.2.1]nonan-Käfig enthalten, werden als potenzielle Arzneimittel zur Behandlung schwerer neurologischer Erkrankungen wie Parkinson- und Alzheimer-Krankheit, Schizophrenie und Depression untersucht .
Synthese von Alkaloiden
Der 9-Azabicyclo[4.2.1]nonan-Käfig ist eine wichtige Strukturkomponente mehrerer wichtiger natürlicher und synthetischer Alkaloide . Dazu gehören Anatoxin-a, Pinnamin, Bis-Homoepibatidin und UB-165 .
Intramolekulare oxidative Aminierung
Die Verbindung wird bei der intramolekularen oxidativen Aminierung leicht zugänglicher Aminocyclooct-4-ene verwendet . Dies ermöglicht einen schnellen und regioselektiven Zugang zum 9-Azabicyclo[4.2.1]nonan-Gerüst .
Synthese chemischer Gerüste
Die Verbindung wird bei der Synthese von sp3-reichen chemischen Gerüsten verwendet, die für die Diversifizierung geeignet sind . Dies ermöglichte die Synthese einer Bibliothek von 881 leitstoffartigen Verbindungen .
Safety and Hazards
Eigenschaften
IUPAC Name |
9-azabicyclo[4.2.1]nonane-2,5-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-7-3-4-8(11)6-2-1-5(7)9-6;/h5-11H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDJAQFEFTWWGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCC(C1N2)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2541402.png)
![methyl (2Z)-3-anilino-2-[(4-tert-butylphenyl)sulfonyl]acrylate](/img/structure/B2541403.png)

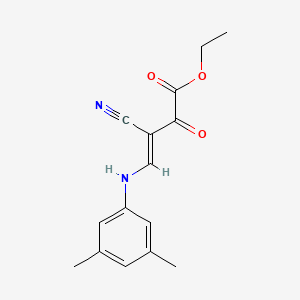
![2-Phenoxy-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2541408.png)
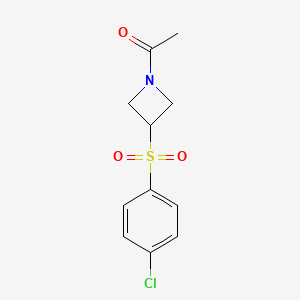
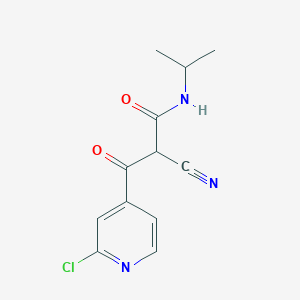
![4-(Oxolane-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2541413.png)
